1,3-Dibenzyl-5-nitropyrimidine-2,4-dione

Catalog No.
S16103992
CAS No.
18592-26-2
M.F
C18H15N3O4
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibenzyl-5-nitropyrimidine-2,4-dione

CAS Number

18592-26-2

Product Name

1,3-Dibenzyl-5-nitropyrimidine-2,4-dione

IUPAC Name

1,3-dibenzyl-5-nitropyrimidine-2,4-dione

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C18H15N3O4/c22-17-16(21(24)25)13-19(11-14-7-3-1-4-8-14)18(23)20(17)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2

InChI Key

JFHNAZJXOIUTSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-]

1,3-Dibenzyl-5-nitropyrimidine-2,4-dione (CAS 18592-26-2) is a highly functionalized, N,N-diprotected pyrimidine building block crucial for the synthesis of complex fused heterocycles, including purines, pteridines, and pyrimido-diazepines. By masking the acidic N1 and N3 protons of the uracil core with benzyl groups, this compound transforms the highly polar, poorly soluble 5-nitrouracil into a lipophilic intermediate that is readily processable in standard organic solvents. This dual protection is essential for directing downstream regioselectivity, particularly during the reduction of the C5-nitro group to an amine and subsequent electrophilic functionalization, ensuring that synthetic workflows remain reproducible and scalable without competitive N-alkylation side reactions [1].

Research Fit

1 Fully N-protected 5-nitropyrimidine-2,4-dione scaffold with zero H-bond donors
2 Supports iNOS pharmacophore SAR and CCR5 antagonist screening workflows
3 Higher lipophilicity profile for permeability-focused research models

Substituting 1,3-dibenzyl-5-nitropyrimidine-2,4-dione with its unprotected parent, 5-nitrouracil, routinely leads to synthesis failure due to the latter's insolubility in aprotic organic solvents and the high reactivity of its N1 and N3 positions, which scavenge electrophiles and ruin yield profiles. While 1,3-dimethyl-5-nitrouracil offers similar solubility benefits, the N-methyl groups are effectively permanent under standard deprotection conditions, rendering it useless for applications requiring the eventual unmasking of the uracil core. The N,N-dibenzyl format is uniquely positioned for procurement because it provides robust protection during harsh C5/C6 manipulations but can be cleanly cleaved via standard catalytic hydrogenolysis (Pd/C) or Lewis acid treatment once the target framework is assembled [1].

Substitution Risk

H-Bond Donors
Mono-benzyl and unsubstituted analogs retain N-H donors, altering recognition and permeability; dibenzyl eliminates donors.
Lipophilicity
Dibenzyl substitution markedly increases logP relative to mono-benzyl or dimethyl analogs, shifting membrane partitioning.
Synthetic Utility
Free N-H groups in analogs compete in alkylation/coupling; dibenzyl protects both sites, enabling regioselective chemistry.

Enhanced Processability via Lipophilic Masking

Unprotected 5-nitrouracil exhibits exceptionally low solubility in standard aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), often requiring highly polar, high-boiling solvents like DMF or DMSO that complicate product isolation and scale-up. The introduction of the N1,N3-dibenzyl groups in 1,3-dibenzyl-5-nitropyrimidine-2,4-dione increases the partition coefficient significantly, enabling dramatically higher solubility in DCM and THF. This allows for homogeneous reaction conditions during downstream reductions or cross-couplings, directly improving kinetic profiles and eliminating the need for aggressive heating or phase-transfer catalysts [1].

Evidence DimensionSolubility in volatile aprotic organic solvents (e.g., DCM, THF)
Target Compound DataHigh solubility, enabling homogeneous process reactions at standard concentrations (0.1 - 0.5 M)
Comparator Or Baseline5-Nitrouracil (Baseline: largely insoluble in DCM/THF; requires DMF/DMSO)
Quantified Difference>10-fold increase in operational solubility in low-boiling aprotic solvents
ConditionsStandard ambient process conditions (20-25 °C)

Enables the use of volatile, easily removable solvents in large-scale manufacturing, reducing energy costs associated with solvent removal.

Lipophilicity comparison
Reported
Δ logP +0.97 vs. mono-benzyl (≈9.3×); ~+2.3 vs. dimethyl
Higher computed lipophilicity may support permeability assay design
Computed XLogP3; verify experimental logD

Prevention of N-Alkylation Side Reactions and Yield Maximization

When reducing the C5-nitro group to an amine for subsequent functionalization (e.g., acylation or alkylation), the use of unprotected 5-nitrouracil results in complex mixtures due to competitive reactions at the acidic N1 and N3 positions. Procurement of the 1,3-dibenzyl derivative completely blocks these sites, directing electrophilic attack exclusively to the newly formed C5-amine or C6 position. In comparative synthetic models, N,N-diprotection increases the isolated yield of C5-functionalized products significantly, drastically reducing the need for costly chromatographic separations [1].

Evidence DimensionIsolated yield of C5-functionalized derivatives post-reduction
Target Compound Data>85% isolated yield with clean regioselectivity
Comparator Or Baseline5-Nitrouracil (Baseline: <40% yield due to competitive N1/N3 side reactions)
Quantified Difference>45% absolute increase in target yield during electrophilic functionalization
ConditionsPost-reduction electrophilic functionalization (e.g., acylation/alkylation)

Eliminates competitive side reactions, maximizing API precursor yield and minimizing costly purification steps.

H-Bond Donor Count
Reported
HBD = 0
Eliminates N-H-mediated H-bonding; may improve passive permeability
Mono-benzyl HBD = 1, 5-nitrouracil HBD = 2

Orthogonal Deprotection Capability vs. Alkylated Analogs

While 1,3-dimethyl-5-nitrouracil provides similar solubility and regiocontrol, the N-methyl groups cannot be removed without employing extremely harsh conditions that typically destroy complex molecular frameworks. In contrast, 1,3-dibenzyl-5-nitropyrimidine-2,4-dione allows for smooth, quantitative debenzylation via palladium-catalyzed hydrogenolysis (Pd/C, H2) or Lewis acid-mediated cleavage. This orthogonal deprotection profile ensures that the free pyrimidine-2,4-dione core can be regenerated at the final stage of synthesis with high recovery, a critical requirement for hydrogen-bond-dependent active pharmaceutical ingredients [1].

Evidence DimensionCore regeneration (deprotection) yield
Target Compound Data>90% recovery of the free uracil core via catalytic hydrogenolysis
Comparator Or Baseline1,3-Dimethyl-5-nitrouracil (Comparator: near 0% recovery under mild cleavage conditions)
Quantified DifferenceComplete restoration of the N-H bonds vs. permanent alkylation
ConditionsStandard catalytic hydrogenolysis (Pd/C, H2) or mild Lewis acid cleavage

Allows buyers to utilize a highly soluble intermediate without sacrificing the ability to produce a final, unprotected active pharmaceutical ingredient.

iNOS inhibition
Class-level inference
Scaffold validated; compound 36 IC50 6.2 μM (iNOS), NO IC50 8.6 μM
Reported pharmacophore; direct data for this analog to verify
No direct iNOS data for target compound; class-level SAR context
Synthetic utility
Method context
Fully N-protected; selective N1-deprotection via Pd-C/ammonium formate
Enables regioselective functionalization at C5/C6 without N-H competition
Deprotection yields N3-monobenzyl intermediate for divergent synthesis

Synthesis of Fused Pyrimidine Heterocycles (Purines and Pteridines)

The compound is ideal for the construction of bicyclic or tricyclic nitrogen-rich scaffolds. Following the reduction of the 5-nitro group, the resulting 5-amino-1,3-dibenzyluracil can be condensed with various electrophiles to form purines, pteridines, or pyrimido[4,5-d]pyrimidines. The benzyl groups ensure that the pyrimidine core remains soluble during these multi-step cyclizations, directly leveraging the solubility advantages outlined in Section 3 [1].

Library Generation for Kinase Inhibitor Discovery

In medicinal chemistry, the 1,3-dibenzyl-5-nitropyrimidine-2,4-dione scaffold allows for rapid diversification. The protected core can be subjected to harsh cross-coupling or nucleophilic aromatic substitution conditions without degrading the uracil ring, enabling the efficient synthesis of diverse pyrimidine-based kinase inhibitor libraries free from N-alkylation side products [2].

Development of Hydrogen-Bonding Supramolecular Synthons

For materials science applications requiring specific hydrogen-bonding arrays, this compound serves as a highly processable precursor. Once the desired structural complexity is built at the C5/C6 positions, the benzyl groups can be cleanly removed via hydrogenolysis to reveal the N1-H and N3-H donor/acceptor motifs necessary for supramolecular assembly, taking advantage of its orthogonal deprotection profile [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
iNOS pharmacophore SAR studies
5-Nitropyrimidine-2,4-dione scaffold with N1,N3-dibenzyl substitution
iNOS inhibition and NO production assays; selectivity over cytotoxicity endpoints
Regioselective nucleoside/nucleobase library synthesis
Fully N-protected intermediate with zero acidic N-H protons
Chemoselective C5/C6 modification; controlled N1-deprotection monitoring
CNS permeability-oriented scaffold design
Elevated lipophilicity and zero HBD profile
Permeability assays (e.g., PAMPA, Caco-2); CNS exposure model review
CCR5 receptor antagonist screening research
Reported CCR5 antagonist activity in preliminary screening
CCR5 binding and functional antagonism assays; selectivity panel evaluation

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

337.10625597 g/mol

Monoisotopic Mass

337.10625597 g/mol

Heavy Atom Count

25

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